molecular formula C9H14 B14233842 2-Methyl-1-propylcyclopenta-1,3-diene CAS No. 379261-31-1

2-Methyl-1-propylcyclopenta-1,3-diene

Cat. No.: B14233842
CAS No.: 379261-31-1
M. Wt: 122.21 g/mol
InChI Key: FYNCORYMOIMEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-propylcyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes It is characterized by a cyclopentadiene ring substituted with a methyl group at the second position and a propyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-propylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene. In this method, cyclopentadiene is reacted with an alkyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the propyl group at the first position. The methyl group can be introduced through a similar alkylation process using methyl iodide .

Another method involves the use of the Pauson-Khand reaction, where an alkyne and an alkene are reacted in the presence of a transition metal catalyst, such as cobalt, to form the cyclopentadiene ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylcyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced derivatives . The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

379261-31-1

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2-methyl-1-propylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-3-5-9-7-4-6-8(9)2/h4,6H,3,5,7H2,1-2H3

InChI Key

FYNCORYMOIMEQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.